CYP1A2 Inhibition: 4-Methyl-D3T Avoids Potent CYP Inhibition Seen with Oltipraz
Oltipraz (4-methyl-5-pyrazinyl-D3T) is a potent inhibitor of CYP1A2 with an estimated IC50 of 0.2 µM, whereas the unsubstituted 1,2-dithiole-3-thione scaffold, which shares the core structure with 4-methyl-D3T, shows negligible inhibition with an IC50 >100 µM. This >500-fold difference in inhibitory potency is directly attributable to the presence of the 5-pyrazinyl group in oltipraz, which is absent from 4-methyl-D3T. A chemical genomics study in rat liver confirmed that D3T (and by structural analogy, 4-methyl-D3T) does not elicit the CYP-metabolizing enzyme gene expression signature characteristic of oltipraz [1].
| Evidence Dimension | CYP1A2 Inhibition IC50 |
|---|---|
| Target Compound Data | >100 µM (inferred from D3T, which shares the core scaffold and lacks the 5-pyrazinyl group responsible for CYP inhibition in oltipraz) |
| Comparator Or Baseline | Oltipraz: IC50 = 0.2 µM; TBD (5-tert-butyl-D3T): IC50 = 12.8 µM |
| Quantified Difference | >500-fold lower CYP1A2 inhibition for D3T scaffold vs oltipraz; minimal CYP inhibition expected for 4-methyl-D3T based on structural conservation of the unsubstituted core. |
| Conditions | In vitro CYP1A2 inhibition assay; in vivo rat liver microarray gene expression analysis (Tran et al., 2009). |
Why This Matters
Researchers requiring chemopreventive or cytoprotective Nrf2 activation without confounding CYP-mediated drug interactions should select 4-methyl-D3T over oltipraz to reduce off-target pharmacological noise in preclinical models.
- [1] Tran QT, Xu L, Phan V, Goodwin B, Rahman M, Jin C, Sutter CH, Sutter TR. Chemical genomics of cancer chemopreventive dithiolethiones. Carcinogenesis, 2009, 30(3), 480-486. View Source
